(2R,3R)-2,3-dihydroxybutanedioic acid;6-propoxy-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene
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Overview
Description
(2R,3R)-2,3-dihydroxybutanedioic acid;6-propoxy-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene: is a complex organic compound with significant interest in various scientific fields The compound consists of two distinct parts: (2R,3R)-2,3-dihydroxybutanedioic acid, a chiral molecule with two hydroxyl groups, and 6-propoxy-5,8,14-triazatetracyclo[103102,1104,9]hexadeca-2,4,6,8,10-pentaene, a polycyclic structure with nitrogen atoms
Mechanism of Action
Target of Action
uPSEM 817 tartrate is a selective ultrapotent PSEM (uPSEM) agonist for α7 L131G,Q139L,Y217F -GlyR (PSAM 4 -GlyR) and PSAM 4 -5-HT 3 chimeric ion channels . These targets play a crucial role in the regulation of neuronal activity.
Mode of Action
uPSEM 817 tartrate interacts with its targets, the α7 L131G,Q139L,Y217F -GlyR (PSAM 4 -GlyR) and PSAM 4 -5-HT 3 chimeric ion channels, by acting as an agonist . This interaction results in the activation of these ion channels, leading to changes in the flow of ions across the neuronal cell membrane.
Biochemical Pathways
The activation of the α7 L131G,Q139L,Y217F -GlyR (PSAM 4 -GlyR) and PSAM 4 -5-HT 3 chimeric ion channels by uPSEM 817 tartrate affects the biochemical pathways associated with ion transport across the neuronal cell membrane . The downstream effects of this include changes in neuronal excitability and neurotransmission.
Pharmacokinetics
It is noted that upsem 817 tartrate is brain-penetrant , suggesting that it has the ability to cross the blood-brain barrier, which is crucial for its action on neuronal targets.
Result of Action
The action of uPSEM 817 tartrate results in the suppression of firing of layer 2/3 cortical neurons expressing PSAM 4 -GlyR . This indicates that uPSEM 817 tartrate can modulate neuronal activity at the cellular level.
Biochemical Analysis
Biochemical Properties
uPSEM 817 tartrate interacts with α7 L131G,Q139L,Y217F-GlyR (PSAM 4-GlyR) and PSAM 4-5-HT3 chimeric ion channels . The nature of these interactions is through the agonistic activity of uPSEM 817 tartrate, which has EC50 values of 0.3 and 0.5 nM for these channels, respectively .
Cellular Effects
uPSEM 817 tartrate has a profound effect on various types of cells and cellular processes. It suppresses the firing of layer 2/3 cortical neurons expressing PSAM 4-GlyR in brain slices . This suggests that uPSEM 817 tartrate can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of uPSEM 817 tartrate involves its binding interactions with biomolecules, specifically the α7 L131G,Q139L,Y217F-GlyR (PSAM 4-GlyR) and PSAM 4-5-HT3 chimeric ion channels . As an agonist, it activates these channels, leading to changes in gene expression and cellular function.
Dosage Effects in Animal Models
In animal models, uPSEM 817 tartrate has been shown to increase contralateral rotation in mice expressing PSAM 4-GlyR unilaterally in the substantia nigra reticulata . The dosage used in these studies was 0.1 mg/kg
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid typically involves the reduction of tartaric acid. The reaction conditions include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the carboxyl groups to hydroxyl groups.
For the synthesis of 6-propoxy-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene, a multi-step process is required. This involves the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the propoxy group through nucleophilic substitution reactions. The reaction conditions vary depending on the specific starting materials and desired yield.
Industrial Production Methods
Industrial production of (2R,3R)-2,3-dihydroxybutanedioic acid involves the fermentation of glucose using specific strains of microorganisms such as Rhizopus oryzae. The fermentation process is optimized for high yield and purity, followed by purification steps including crystallization and filtration.
The industrial production of 6-propoxy-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene involves large-scale chemical synthesis using automated reactors and continuous flow systems. The process is designed to minimize waste and maximize efficiency, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2R,3R)-2,3-dihydroxybutanedioic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in (2R,3R)-2,3-dihydroxybutanedioic acid can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-2,3-dihydroxybutanedioic acid is used as a chiral building block for the synthesis of complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biology, the compound is studied for its potential role in metabolic pathways. It is used as a model compound to understand enzyme-catalyzed reactions and stereochemistry.
Medicine
In medicine, (2R,3R)-2,3-dihydroxybutanedioic acid is investigated for its potential therapeutic applications. It is explored as a precursor for the synthesis of pharmaceutical agents with chiral centers.
Industry
In industry, the compound is used in the production of biodegradable polymers and as a chelating agent in metal ion separation processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3-dihydroxybutanedioic acid: A stereoisomer with different spatial arrangement of hydroxyl groups.
(2R,3R)-2,3-butanediol: A similar compound with a simpler structure lacking the carboxyl groups.
6-methoxy-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene: A compound with a methoxy group instead of a propoxy group.
Uniqueness
The uniqueness of (2R,3R)-2,3-dihydroxybutanedioic acid;6-propoxy-5,8,14-triazatetracyclo[103102,1104,9]hexadeca-2,4,6,8,10-pentaene lies in its combination of chiral centers and polycyclic structure
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;6-propoxy-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.C4H6O6/c1-2-3-20-16-9-18-14-5-12-10-4-11(8-17-7-10)13(12)6-15(14)19-16;5-1(3(7)8)2(6)4(9)10/h5-6,9-11,17H,2-4,7-8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMVSWRWVDLFOP-LREBCSMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN=C2C=C3C4CC(C3=CC2=N1)CNC4.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CN=C2C=C3C4CC(C3=CC2=N1)CNC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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